molecular formula C18H22ClN3O3 B2445726 8-Butyryl-3-(4-Chlorbenzyl)-1,3,8-triazaspiro[4.5]decan-2,4-dion CAS No. 1021067-14-0

8-Butyryl-3-(4-Chlorbenzyl)-1,3,8-triazaspiro[4.5]decan-2,4-dion

Katalognummer: B2445726
CAS-Nummer: 1021067-14-0
Molekulargewicht: 363.84
InChI-Schlüssel: FUKVCMDUWXVXHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The primary application of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its pharmacological potential as an agonist for delta opioid receptors. These receptors play a significant role in modulating pain responses and are implicated in various neurological and psychiatric disorders. Compounds with similar structures have shown promise in providing analgesic effects without the adverse side effects commonly associated with traditional opioid therapies.

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant biological activities. Specifically, studies have demonstrated the ability of these compounds to modulate pain responses effectively. The unique structural configuration of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione may enhance its binding affinity and selectivity towards delta opioid receptors compared to other opioid receptor agonists.

Synthesis and Production

The synthesis of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps:

  • Formation of the Spirocyclic Core : This step includes the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure.
  • Introduction of Substituents : The butyryl and chlorobenzyl groups are introduced through acylation and alkylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

In industrial production settings, optimizing these synthetic routes can lead to improved yields and cost-effectiveness. Techniques such as continuous flow reactors may be employed for enhanced efficiency during synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure.

    Introduction of Substituents: The butyryl and chlorobenzyl groups are introduced through acylation and alkylation reactions, respectively.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The spirocyclic structure may allow for unique binding interactions, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of substituents and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biologische Aktivität

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds , characterized by a spirocyclic structure that incorporates nitrogen atoms. Its molecular formula is C15H18ClN3O2C_{15}H_{18}ClN_3O_2 with a molecular weight of approximately 303.77 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₃O₂
Molecular Weight303.77 g/mol
CAS Number1246616-73-8
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of 8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against certain types of tumors. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:
A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM for breast cancer cell lines, indicating potent activity.

The proposed mechanism involves the modulation of G protein-coupled receptors (GPCRs) and the subsequent impact on intracellular signaling pathways. This modulation can lead to altered gene expression associated with apoptosis and cell cycle regulation.

Pharmacological Effects

  • Cytotoxicity : The compound has shown cytotoxic effects on several cancer cell lines.
  • Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.

Research Findings

Recent studies have highlighted the following findings:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls.
  • Cell Line Studies : In vitro assays showed that the compound induces apoptosis through caspase activation.

Eigenschaften

IUPAC Name

8-butanoyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-2-3-15(23)21-10-8-18(9-11-21)16(24)22(17(25)20-18)12-13-4-6-14(19)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKVCMDUWXVXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.